

Comparison of Pd-PEPPSI-IPr in different named cross-coupling reactions.

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A Comparative Guide to Pd-PEPPSI-IPr in Named Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The palladium N-heterocyclic carbene (NHC) precatalyst, **Pd-PEPPSI-IPr** (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), has emerged as a versatile and robust catalyst in a variety of cross-coupling reactions. Its air and moisture stability, commercial availability, and high reactivity make it an attractive option for synthetic chemists.[1][2][3] This guide provides an objective comparison of **Pd-PEPPSI-IPr**'s performance across three key named cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The information presented is supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Overview

Pd-PEPPSI-IPr has demonstrated exceptional efficiency in Suzuki-Miyaura couplings, particularly for the challenging cross-coupling of amides via N-C bond activation, a transformation where traditional palladium-phosphine catalysts often fall short.[3][4] In Buchwald-Hartwig aminations, it effectively catalyzes the coupling of a wide range of amines with aryl halides and tosylates, including sterically hindered substrates.[5][6][7] For Sonogashira couplings, while effective, its performance can be enhanced in some cases with the use of co-catalysts or specific reaction conditions.[8][9]





Data Presentation

The following tables summarize the performance of **Pd-PEPPSI-IPr** in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions under various conditions, showcasing its broad applicability.

Table 1: Suzuki-Miyaura Coupling with Pd-PEPPSI-IPr

Entry	Aryl Halid e/Ami de	Boro nic Acid	Catal yst Loadi ng (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
1	4- Chloro toluen e	Phenyl boroni c acid	1	K₂CO₃	THF	60	12	>95	[3]
2	N-Boc- aniline	Phenyl boroni c acid	2	K ₂ CO ₃	THF	60	12	92	[3]
3	N-Ts- aniline	Phenyl boroni c acid	2	K ₂ CO ₃	THF	60	12	85	[3]
4	4- Chloro anisol e	Phenyl boroni c acid	0.2	K₃PO4	EtOH	80	2	98	[2]
5	1- Chloro -4- nitrobe nzene	Phenyl boroni c acid	1	K₂CO₃	Dioxan e	60	1	99	[10]



Table 2: Buchwald-Hartwig Amination with Pd-PEPPSI-IPr

Entry	Aryl Halid e/Tos ylate	Amin e	Catal yst Loadi ng (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
1	4- Chloro toluen e	Morph oline	1	NaOtB u	Toluen e	100	16	98	[10]
2	Phenyl tosylat e	Aniline	2	K ₂ CO ₃	Dioxan e	110	16	91	[1][5]
3	4- Chloro acetop henon e	Aniline	1	Cs ₂ CO	Dioxan e	100	16	95	[11]
4	3- Chloro pyridin e	Aniline	2	NaOtB u	Toluen e	100	16	96	[10]
5	Phenyl benzo ate	Aniline	3	K₂CO₃	DME	110	16	96	[12]

Table 3: Sonogashira Coupling with Pd-PEPPSI-IPr

| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | 4-lodoanisole | Phenylacetylene | 1 | Cul (10 mol%) | NEt₃ | Water | 100 | 2 | 95 |[8] | | 2 | 4-Bromoanisole | Phenylacetylene | 1 | Cul (10 mol%) | NEt₃ | Water | 100 | 4 | 92 |[8] | | 3 | 1-lodo-4-



nitrobenzene | Phenylacetylene | 1 | CuI (10 mol%) | NEt $_3$ | Water | 100 | 1 | 98 |[8] | | 4 | 3-Bromopyridine | Phenylacetylene | 1 | CuI (10 mol%) | NEt $_3$ | Water | 100 | 3 | 90 |[8] | | 5 | Iodobenzene | Phenylacetylene | 2 | CuI (1 mol%) | NEt $_3$ | DMF | 25 | 24 | 94 |[13] |

Experimental Protocols

Detailed methodologies for representative reactions are provided below.

Suzuki-Miyaura Coupling of an Aryl Chloride

General Procedure:[2]

- To an oven-dried Schlenk tube under an argon atmosphere, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and Pd-PEPPSI-IPr (0.002 mmol, 0.2 mol%).
- Evacuate the tube and backfill with argon (repeat three times).
- Add dry ethanol (2 mL) via syringe.
- Stir the reaction mixture at 80 °C for 2 hours.
- After cooling to room temperature, the mixture is filtered through a pad of Celite, rinsed with ethyl acetate, and the filtrate is concentrated under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of an Aryl Tosylate

General Procedure:[1][5]

- In a glovebox, a vial is charged with **Pd-PEPPSI-IPr** (0.02 mmol, 2 mol%), potassium carbonate (K₂CO₃, 3.0 mmol), the aryl tosylate (1.0 mmol), and the amine (1.2 mmol).
- Dioxane (2 mL) is added, and the vial is sealed with a Teflon-lined cap.
- The reaction mixture is removed from the glovebox and heated in an oil bath at 110 °C for 16 hours with vigorous stirring.



- After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel.
- The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography.

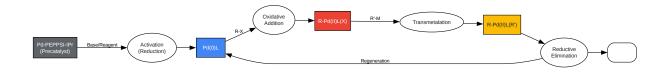
Sonogashira Coupling of an Aryl Bromide

General Procedure:[8]

- A 50 mL reaction flask is charged with the aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), triethylamine (NEt₃, 2.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and Pd-PEPPSI-IPr (0.01 mmol, 1 mol%).
- Water (4 mL) is added, and the mixture is stirred at 100 °C.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is cooled to room temperature and the organic products are extracted with ethyl acetate (3 x 15 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography.

Mandatory Visualizations

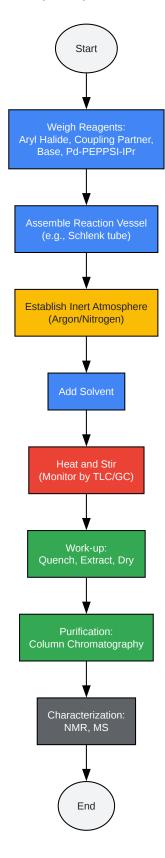
The following diagrams illustrate the catalytic cycles and a general experimental workflow for cross-coupling reactions using **Pd-PEPPSI-IPr**.





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Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions.





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Figure 2: General Experimental Workflow for a Pd-PEPPSI-IPr Catalyzed Reaction.

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